molecular formula Lu2O12S3 B1593942 Lutetium sulfate CAS No. 14986-89-1

Lutetium sulfate

Cat. No.: B1593942
CAS No.: 14986-89-1
M. Wt: 638.1 g/mol
InChI Key: GJENVQFRSQOLAE-UHFFFAOYSA-H
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Description

Lutetium sulfate is a chemical compound composed of lutetium, a rare earth element, and sulfate ions. It is typically found in the form of lutetium(III) sulfate, which is a white crystalline solid. Lutetium itself is a silvery-white metal and is the last element in the lanthanide series. It is known for its high density and high melting point. This compound is used in various scientific and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Lutetium sulfate, like other lutetium compounds, primarily targets somatostatin receptors (SSTRs), specifically the SSTR subtype 2 . These receptors are overexpressed in certain types of tumors, such as gastroenteropancreatic neuroendocrine tumors (GEP-NETs) . The high affinity of lutetium compounds for SSTR subtype 2 allows them to deliver radiation specifically to SSTR-expressing cells, including tumor cells .

Mode of Action

This compound interacts with its targets through a process known as radioligand therapy . The lutetium component of the compound is radioactive, and when the compound binds to the SSTRs on the surface of cells, it delivers beta minus (β-) radiation . This radiation damages the SSTR-positive cells and neighboring cells . The compound is designed to find cells with SSTRs, bind to the SSTRs located on the outside of the cells, and then enter the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the binding of the compound to SSTRs and the subsequent delivery of radiation to these cells . This process leads to the damage and potential death of the SSTR-positive cells . The specific downstream effects of this process can vary depending on the type of cell and the extent of the radiation damage.

Pharmacokinetics

The pharmacokinetics of lutetium compounds like this compound involve several key stages. After administration, the compound circulates in the body and binds to SSTR-positive cells . The compound is then internalized by the cells, delivering radiation and causing cell damage . The elimination route of lutetium compounds is primarily renal . .

Result of Action

The primary result of the action of this compound is the damage and potential death of SSTR-positive cells . This includes tumor cells in conditions like GEP-NETs, where SSTRs are overexpressed . By selectively targeting these cells, this compound can help to reduce the size of tumors and slow the progression of diseases like GEP-NETs .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other ions in the body can affect the compound’s ability to bind to SSTRs . Additionally, the compound’s efficacy and stability can be affected by factors such as pH and temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lutetium sulfate can be synthesized by reacting lutetium oxide with sulfuric acid. The reaction typically involves dissolving lutetium oxide in dilute sulfuric acid, followed by crystallization to obtain this compound. The reaction can be represented as follows:

Lu2O3+3H2SO42Lu(SO4)3+3H2O\text{Lu}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow 2\text{Lu(SO}_4\text{)}_3 + 3\text{H}_2\text{O} Lu2​O3​+3H2​SO4​→2Lu(SO4​)3​+3H2​O

Industrial Production Methods: In industrial settings, this compound is produced by extracting lutetium from minerals such as monazite and xenotime. The extraction process involves several steps, including crushing the minerals, leaching with acids, and separating lutetium from other rare earth elements through solvent extraction and ion exchange techniques. The purified lutetium is then reacted with sulfuric acid to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Lutetium sulfate primarily undergoes reactions typical of lanthanide sulfates. These include:

    Hydrolysis: this compound can hydrolyze in water to form lutetium hydroxide and sulfuric acid.

    Complexation: It can form complexes with various ligands, such as EDTA and other chelating agents.

    Reduction: this compound can be reduced to lutetium metal using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Water at room temperature.

    Complexation: Chelating agents like EDTA in aqueous solutions.

    Reduction: Strong reducing agents like lithium aluminum hydride under inert atmosphere.

Major Products Formed:

    Hydrolysis: Lutetium hydroxide and sulfuric acid.

    Complexation: Lutetium-EDTA complexes.

    Reduction: Lutetium metal.

Scientific Research Applications

Lutetium sulfate has several applications in scientific research and industry:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization, alkylation, and hydrogenation.

    Biology: this compound is used in radiopharmaceuticals for targeted cancer therapy. Lutetium-177, a radioactive isotope, is used in peptide receptor radionuclide therapy (PRRT) for treating neuroendocrine tumors.

    Medicine: this compound is used in the production of lutetium-based radiopharmaceuticals for diagnostic imaging and cancer treatment.

    Industry: It is used in the production of phosphors for X-ray screens and LED lights, as well as in the petroleum industry for catalytic cracking.

Comparison with Similar Compounds

  • Ytterbium sulfate
  • Thulium sulfate
  • Erbium sulfate

Lutetium sulfate’s unique properties and applications make it a valuable compound in various scientific and industrial fields. Its role in radiopharmaceuticals, in particular, highlights its importance in modern medicine and cancer treatment.

Properties

IUPAC Name

lutetium(3+);trisulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Lu.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJENVQFRSQOLAE-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Lu+3].[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Lu2O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30890754
Record name Sulfuric acid, lutetium(3+) salt (3:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14986-89-1
Record name Sulfuric acid, lutetium(3+) salt (3:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, lutetium(3+) salt (3:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfuric acid, lutetium(3+) salt (3:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilutetium(3+) trisulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.507
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lutetium sulfate
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Lutetium sulfate
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Lutetium sulfate
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Lutetium sulfate
Reactant of Route 6
Lutetium sulfate

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